molecular formula C13H24ClNO2 B2837037 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride CAS No. 2305252-89-3

4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride

Cat. No.: B2837037
CAS No.: 2305252-89-3
M. Wt: 261.79
InChI Key: PIAZFLXTDQGFCU-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine hydrochloride (CAS: Not explicitly provided; molecular formula: C₈H₁₅ClN₂O, MW: 190.67) is a spirocyclic compound featuring a piperidine ring fused to a 1,4-dioxaspiro[4.5]decane system. The spiro architecture imparts conformational rigidity, while the hydrochloride salt enhances solubility in polar solvents. This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors, receptor modulators, and agrochemical intermediates . Its synthesis often involves nucleophilic substitution or reductive amination, as seen in spirocyclic analogs (e.g., compound 1 in ) .

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12;/h11-12,14H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAZFLXTDQGFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3CCNCC3)OCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride typically involves the reaction of piperidine with 1,4-dioxaspiro[4.5]decan-8-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
This compound has garnered attention for its interactions with various biological targets, particularly in the realm of neuropharmacology. Research indicates that its spirocyclic structure enhances binding affinity to certain receptors, potentially leading to diverse pharmacological effects. Notably, it has been studied for its potential as a modulator of neurotransmitter systems, which could have implications for treating neurological disorders.

Case Study: Neuropharmacological Applications
A study investigated the effects of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride on serotonin receptors. The findings suggested that the compound exhibited selective binding to serotonin receptors, indicating its potential as a therapeutic agent for depression and anxiety disorders .

Synthetic Applications

Building Block in Organic Synthesis
Due to its unique structure, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes.

Application Details
Building Block Used in synthesizing derivatives for medicinal chemistry.
Reagent in Chemical Reactions Acts as a reagent in reactions requiring spirocyclic intermediates.

Industrial Applications

Potential Use in Materials Science
The compound's unique properties may also extend to materials science, where it could be used to develop new polymers or coatings with enhanced performance characteristics due to its structural attributes.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may play a role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles
Compound Name Molecular Formula MW Key Structural Features Applications/Properties References
3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride C₁₂H₂₂ClNO₂ 247.76 Pyrrolidine instead of piperidine; same spiro core Potential CNS-targeting agents
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride Not explicitly given Simplified structure (no piperidine substituent) Intermediate for boron-containing compounds
Beta-8-chloro-2-(2-piperidyl)-1,4-dioxaspiro[4.5]decane hydrochloride C₁₃H₂₂ClNO₂ 280.2 Chlorine substituent on spiro ring Altered reactivity for selective derivatization

Key Observations :

  • Substituents : Chlorine in Beta-8-chloro analogs () enhances electrophilicity, enabling cross-coupling reactions absent in the parent compound .
Functionalized Spiro Derivatives
Compound Name Molecular Formula MW Functional Groups Applications References
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline C₁₄H₁₉NO₂ 233.3 Aniline moiety Pharmaceuticals, agrochemical precursors
1,4-Dioxaspiro[4.5]decan-8-yl tosylate C₁₆H₂₂O₅S 326.4 Tosylate leaving group Synthetic intermediate for SN2 reactions
8-Methyl-8-phenyl-2-(2-piperidyl)-1,4-dioxaspiro[4.5]decane hydrochloride C₂₀H₂₉ClN₂O₂ 351.96 Methyl/phenyl substituents on spiro High toxicity (LD₅₀: 400 mg/kg in mice)

Key Observations :

  • Aniline vs. Piperidine : The aniline derivative () enables diazotization and azo-coupling, expanding utility in dye chemistry, unlike the piperidine variant .
  • Toxicity : Bulky substituents (e.g., methyl/phenyl in ) correlate with increased acute toxicity, limiting therapeutic use compared to the unsubstituted parent compound .
Pharmacologically Relevant Analogs
Compound Name Molecular Formula MW Pharmacological Features References
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride C₁₀H₂₁Cl₂N₂O 257.2 Oxazepane-piperidine fusion Neurological drug development
(2-((1,4-Dioxaspiro[4.5]decan-8-yl)amino)-4-aminothiazol-5-yl)(3,4-dimethoxyphenyl)methanone C₂₀H₂₄N₄O₄S 416.5 Thiazole-spiro hybrid CDK9 inhibition (6% yield in synthesis)

Key Observations :

  • Oxazepane Hybrids : The oxazepane-piperidine dihydrochloride () exhibits superior solubility and CNS activity compared to the spiro-piperidine compound .
  • Synthetic Challenges : Low yields (e.g., 6% in ) highlight the complexity of integrating thiazole rings with spiro systems .
Table 3.1. Physicochemical Properties
Property 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine HCl 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine HCl Beta-8-Chloro Analog ()
Molecular Weight 190.67 247.76 280.2
Solubility (Polarity) High (HCl salt) Moderate Low (chlorine reduces polarity)
Melting Point Not reported Not reported >250°C (decomp, similar analogs)

Synthesis Notes:

  • The target compound is synthesized via reductive amination or nucleophilic substitution (e.g., ), whereas tosylate derivatives () are intermediates for further functionalization .
  • Chlorinated analogs require halogenation steps, increasing synthetic complexity .

Biological Activity

4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound, a derivative of piperidine, has been investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and receptor modulation.

Chemical Structure and Properties

The molecular formula of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride is C13H24ClNO2, with a molecular weight of approximately 251.80 g/mol. The presence of the dioxaspiro moiety contributes to its distinctive chemical behavior, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that the spirocyclic structure enhances binding affinity to certain targets, potentially leading to diverse pharmacological effects. The exact mechanism varies depending on the target receptor but often involves modulation of neurotransmitter systems.

Neuropharmacological Effects

Recent studies have highlighted the potential of this compound as a modulator of serotonin receptors, particularly the 5-HT1A receptor. For instance, a related compound was reported as a potent partial agonist at this receptor with significant neuroprotective properties and analgesic effects in animal models . The binding affinity (pD2 value) for such compounds has been noted to be around 8.61, indicating strong interactions with the receptor.

Antidepressant and Anxiolytic Properties

The compound's ability to modulate serotonin signaling suggests potential applications in treating mood disorders such as depression and anxiety. The structural similarities to known antidepressants may facilitate further exploration into its therapeutic use .

Antinociceptive Activity

In vivo studies have shown that derivatives of this compound exhibit notable antinociceptive activity, suggesting their potential use in pain management strategies . This effect is likely mediated through interactions with pain-related pathways in the central nervous system.

Case Studies and Research Findings

Study Findings Reference
Study on 5-HT1A AgonistsIdentified compounds similar to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine as effective agonists with neuroprotective effects
Analgesic Activity AssessmentDemonstrated significant pain relief in animal models using derivatives of the compound
Molecular Docking StudiesProvided insights into binding affinities and structural requirements for receptor interaction

Synthetic Routes

The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride typically involves:

  • Starting Materials : Piperidine and 1,4-dioxaspiro[4.5]decan-8-one.
  • Reaction Conditions : Conducted under controlled conditions using appropriate solvents and catalysts.
  • Formation of Hydrochloride Salt : The final product is usually converted to its hydrochloride form by treatment with hydrochloric acid.

Q & A

Q. What are the common synthetic routes for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine hydrochloride, and how is purity ensured?

The synthesis typically involves multi-step processes, including spirocyclic ring formation and subsequent functionalization. A key step is the reaction of 1,4-dioxaspiro[4.5]decan-8-amine derivatives with piperidine precursors under acidic conditions, followed by hydrochlorination . Purity (98–102%) is validated via titration (e.g., alcohol-dissolved samples titrated with sodium hydroxide) and spectroscopic methods (IR absorption for functional group verification) . Impurity profiling uses HPLC with UV detection to identify byproducts like unreacted intermediates or degradation products .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the spirocyclic and piperidine moieties. 1^1H and 13^13C NMR resolve proton environments (e.g., spirocyclic CH2_2 groups at δ 1.5–2.5 ppm) and quaternary carbons. Infrared (IR) spectroscopy identifies the 1,4-dioxane ring (C-O-C stretch at ~1120 cm1^{-1}) and hydrochloride salt formation (N-H stretch at 2500–3000 cm1^{-1}) . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 284.2) .

Q. How is the compound quantified in solution-phase experiments?

Quantification employs UV-Vis spectroscopy (λ~260 nm for conjugated systems) or potentiometric titration. For example, a 0.1 M solution in ethanol is titrated with 0.05 M HClO4_4 to determine free base content, ensuring stoichiometric hydrochloride formation . Standard curves using HPLC peak areas (C18 column, acetonitrile/water mobile phase) are used for concentration-dependent studies .

Advanced Research Questions

Q. How does the spirocyclic structure influence the compound’s reactivity and stability in biological systems?

The 1,4-dioxaspiro[4.5]decan-8-yl group enhances rigidity, reducing conformational flexibility and improving metabolic stability. This spirocyclic moiety also shields the piperidine nitrogen from rapid oxidation, prolonging half-life in vitro . Stability studies (e.g., pH 7.4 buffer at 37°C for 24 hours) show <5% degradation, assessed via LC-MS .

Q. What methodological approaches resolve contradictions in pharmacological data (efficacy vs. toxicity)?

  • Dose-response studies : Evaluate EC50_{50} (e.g., receptor binding assays) against LD50_{50} (oral toxicity in rodents, ~400 mg/kg in mice ).
  • Structural analogs : Compare with derivatives like 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride (Table 1) to isolate toxicity contributors .
  • Pathway analysis : Use RNA-seq to identify off-target effects (e.g., cytochrome P450 inhibition) .

Table 1 : Analog Comparison for SAR Studies

CompoundStructural FeatureBiological Activity
Target CompoundSpirocyclic + PiperidineModulates GPCRs
1-Oxa-8-azaspiro[...] HClOxygen substitutionAntihypertensive
8-Methyl-8-phenyl analogAromatic substitutionAcute toxicity (LD50_{50} 400 mg/kg)

Q. How are computational modeling tools applied to predict target interactions?

Molecular docking (AutoDock Vina) simulates binding to GPCRs or ion channels. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic attack sites (e.g., spirocyclic oxygen) . MD simulations (GROMACS) assess membrane permeability using logP values (~2.1) .

Q. What strategies optimize synthetic yield in multi-step reactions?

  • Catalyst screening : Pd/C vs. Raney Ni for hydrogenation steps (yield increases from 60% to 85%) .
  • Solvent optimization : Replace THF with DMF for spirocyclization (reduces side reactions) .
  • Temperature control : Lowering from 80°C to 50°C during HCl gas introduction minimizes decomposition .

Q. How is biological target identification performed for this compound?

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR screening : Knockout libraries identify genes whose loss abolishes activity (e.g., dopamine receptors) .
  • SPR assays : Measure real-time binding kinetics (Kd_d ~150 nM for σ-1 receptor) .

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